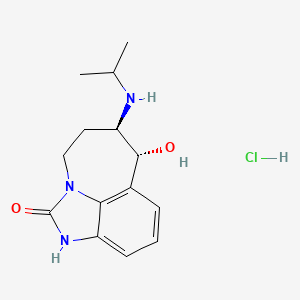
Zilpaterol hydrochloride
Overview
Description
Zilpaterol (hydrochloride) is a β2 adrenergic agonist primarily used in veterinary medicine to enhance growth performance in livestock, particularly cattle. Marketed under the trade name Zilmax, it is known for its ability to increase muscle mass and improve feed efficiency by redistributing energy from fat to muscle tissue .
Mechanism of Action
Target of Action
Zilpaterol hydrochloride primarily targets the β2 adrenergic receptors . These receptors are located in the cellular membranes and play a crucial role in various physiological responses, including bronchodilation .
Mode of Action
As a β2 adrenergic agonist , this compound binds to the β2 adrenergic receptors . This binding activates protein kinase A, an enzyme responsible for changes in protein synthesis and degradation . The activation of these receptors leads to decreased lipogenesis (fat synthesis and storage) and increased lipolysis (fat mobilization and hydrolysis) .
Biochemical Pathways
The activation of β2 adrenergic receptors by this compound affects several biochemical pathways. It leads to increased lipolysis and reduced intramuscular fat (IMF), redistributing ingested energy and improving feed efficiency .
Pharmacokinetics
It is known that this compound is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter .
Result of Action
The action of this compound results in increased muscle mass and reduced fat in sheep and cattle carcasses in fattening . This leads to improved growth performance and feed efficiency . By increasing lipolysis and reducing intramuscular fat, it can affect meat quality in terms of the attributes of tenderness, juiciness, taste, and color .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that cattle began arriving with missing hooves in large numbers during hot weather . More research is needed to fully understand the influence of environmental factors on the action of this compound .
Biochemical Analysis
Biochemical Properties
Zilpaterol hydrochloride is known to interact with β2 adrenergic receptors . As a β2 adrenergic agonist, it is believed to activate protein kinase A, which in turn increases protein synthesis in skeletal muscle fibers and reduces lipogenesis while increasing lipolysis in adipose tissues .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to alter muscle metabolism and lipid components of muscles . In adipose tissue, it triggers lipolysis of stored triglycerides into free fatty acids .
Molecular Mechanism
As a β2 adrenergic agonist, it is believed to bind to β2 adrenergic receptors, leading to a cascade of intracellular events that ultimately result in increased protein synthesis and decreased fat synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been reported that this compound impacts muscle metabolism and myogenic activity that establishes protein deposition
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been reported that the hot carcass weight and total saleable meat yield linearly increased with the duration of this compound supplementation .
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, where it acts as an agonist for β2 adrenergic receptors . This leads to a cascade of events that ultimately result in increased protein synthesis and decreased fat synthesis .
Transport and Distribution
Given its role as a β2 adrenergic agonist, it is likely that it is transported to cells via the bloodstream and distributed within cells to sites where β2 adrenergic receptors are located .
Subcellular Localization
Given its role as a β2 adrenergic agonist, it is likely that it binds to β2 adrenergic receptors, which are typically located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zilpaterol (hydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the formation of the core benzazepine structure, followed by the introduction of functional groups necessary for its biological activity. Key steps include:
- Formation of the benzazepine ring through cyclization reactions.
- Introduction of the isopropylamino group via substitution reactions.
- Hydroxylation to add the hydroxy group at the appropriate position.
Industrial Production Methods: Industrial production of Zilpaterol (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-pressure reactors for cyclization.
- Controlled temperature and pH conditions to facilitate specific reactions.
- Purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Zilpaterol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups under oxidative conditions.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Introduction of functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final active compound, Zilpaterol (hydrochloride).
Scientific Research Applications
Zilpaterol (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β2 adrenergic agonists and their chemical properties.
Biology: Investigated for its effects on muscle growth and fat metabolism in livestock.
Medicine: Explored for potential therapeutic uses in conditions requiring muscle growth or fat reduction.
Industry: Utilized in the agricultural sector to improve livestock production efficiency.
Comparison with Similar Compounds
Clenbuterol: Another β2 adrenergic agonist used for similar purposes but with different pharmacokinetic properties.
Ractopamine: A β-adrenergic agonist used in livestock to promote leanness and improve feed efficiency.
Uniqueness of Zilpaterol (Hydrochloride): Zilpaterol (hydrochloride) is unique due to its specific binding affinity and efficacy in promoting muscle growth while minimizing fat deposition. Its use in the final stages of livestock production makes it particularly effective in enhancing meat quality and yield .
Properties
CAS No. |
119520-06-8 |
|---|---|
Molecular Formula |
C14H20ClN3O2 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m0./s1 |
InChI Key |
GIEFXLLRTJNFGT-JZKFLRDJSA-N |
SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
Isomeric SMILES |
CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O.Cl |
Canonical SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
119520-06-8 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zilpaterol hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zilpaterol hydrochloride exert its effects on livestock?
A1: this compound functions as a β2-adrenergic agonist. It binds to β2-adrenergic receptors located on the surface of cells, particularly those found in skeletal muscle and adipose tissue. This binding triggers a cascade of intracellular events that ultimately promote protein synthesis and inhibit protein degradation in muscle, leading to increased muscle mass and decreased fat deposition. [, , ]
Q2: What are the downstream effects of this compound binding to β2-adrenergic receptors?
A2: Upon binding to β2-adrenergic receptors, this compound activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and modulates the activity of various proteins involved in muscle protein synthesis and degradation. []
Q3: How does this compound affect muscle fiber composition?
A3: this compound has been shown to influence muscle fiber type composition. Research suggests that it may decrease the proportion of type IIA muscle fibers, which are intermediate in contractile speed and metabolic properties, while increasing the cross-sectional area of type IIX fibers, known for faster contraction speeds and greater reliance on glycolytic metabolism. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers don't explicitly state the molecular formula and weight of this compound, this information can be readily found in publicly available chemical databases.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research papers primarily focus on the biological effects and applications of this compound. They do not delve into detailed spectroscopic characterization.
Q6: How does this compound affect the growth performance of cattle?
A6: this compound supplementation has consistently been shown to improve growth performance in cattle. Research indicates that it can significantly increase average daily gain (ADG), final body weight, and feed efficiency (G:F). [, , , , , ]
Q7: What are the effects of this compound on carcass characteristics?
A7: Studies demonstrate that this compound can enhance carcass leanness. It increases hot carcass weight (HCW), dressing percentage, and longissimus muscle area (LMA) while decreasing fat thickness and yield grade. [, , , , , , , ]
Q8: Does this compound impact beef tenderness?
A8: A consistent finding across multiple studies is that this compound supplementation can negatively impact beef tenderness. It increases Warner-Bratzler shear force values, indicating tougher meat. This effect has been observed in various muscles, including the longissimus lumborum, and persists even after extended aging periods. [, , , , , , , , ]
Q9: Does the duration of this compound supplementation influence its effects?
A9: Research suggests that the duration of this compound supplementation can influence its effects. Longer durations of supplementation have been associated with greater increases in HCW and lean yield but may also exacerbate the negative effects on tenderness. [, , , , ]
Q10: Does this compound affect the health of cattle?
A10: While this compound is generally considered safe for use in cattle when administered according to approved guidelines, some studies have raised concerns about potential cardiac effects. One study suggested that it may contribute to left ventricular hypertrophy and potentially increase the risk of cardiac dysfunction. []
Q11: Are there any concerns about this compound residues in meat products?
A11: this compound is subject to strict withdrawal periods to minimize the risk of residues in meat products. Regulatory agencies, such as the FDA, have established maximum residue limits (MRLs) to ensure consumer safety.
Q12: Are there any alternatives to this compound for improving livestock production?
A12: Various other growth-promoting technologies are available for livestock production, including other β-adrenergic agonists, anabolic implants, and nutritional strategies. The choice of technology depends on factors such as the target species, production goals, and regulatory considerations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)

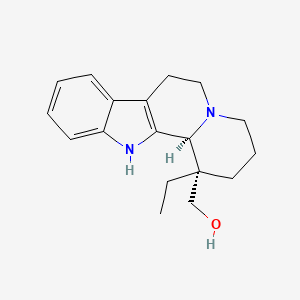
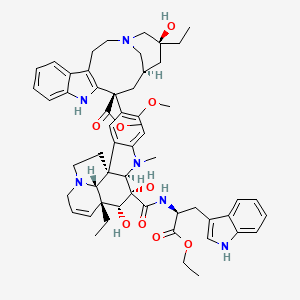
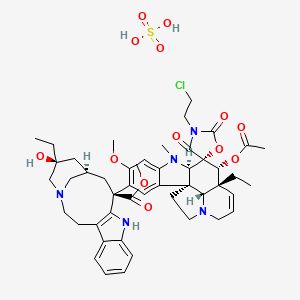
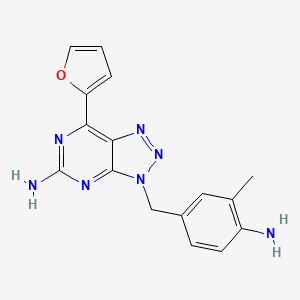
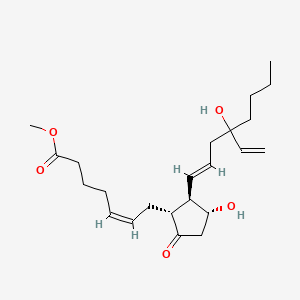
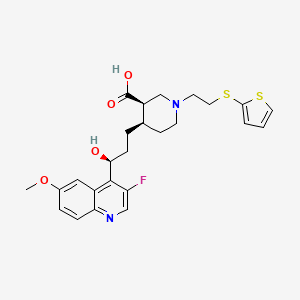

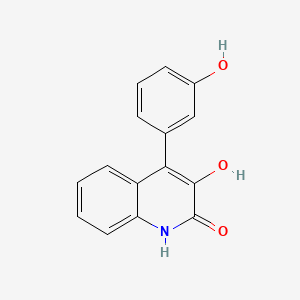
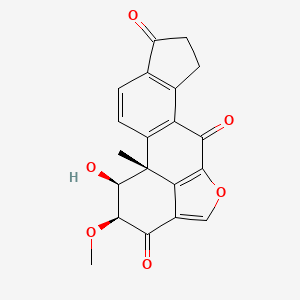
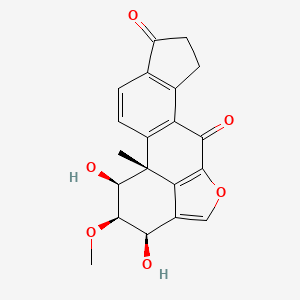
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)
